molecular formula C12H19ClN2O2S B15355212 4-amino-2-chloro-N,N-dipropylbenzenesulfonamide

4-amino-2-chloro-N,N-dipropylbenzenesulfonamide

Katalognummer: B15355212
Molekulargewicht: 290.81 g/mol
InChI-Schlüssel: QBNYWEXIVPTKEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-2-chloro-N,N-dipropylbenzenesulfonamide is an organic compound characterized by the presence of an amino group, a chloro substituent, and a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N,N-dipropylbenzenesulfonamide typically involves multiple steps, starting with the chlorination of a suitable benzene derivative. The amino group is introduced through a nucleophilic substitution reaction, while the sulfonamide group is added via sulfonation followed by amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and catalytic processes are often employed to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-2-chloro-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to a corresponding hydrocarbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various amines are employed under controlled conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-amino-2-chloro-N,N-dipropylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, polymers, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-amino-2-chloro-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The chloro substituent may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-amino-2-chlorobenzenesulfonamide: Lacks the dipropyl groups, resulting in different physical and chemical properties.

    2-chloro-N,N-dipropylbenzenesulfonamide: Lacks the amino group, affecting its reactivity and applications.

    4-amino-N,N-dipropylbenzenesulfonamide: Lacks the chloro substituent, altering its biological activity.

Uniqueness

4-amino-2-chloro-N,N-dipropylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Eigenschaften

Molekularformel

C12H19ClN2O2S

Molekulargewicht

290.81 g/mol

IUPAC-Name

4-amino-2-chloro-N,N-dipropylbenzenesulfonamide

InChI

InChI=1S/C12H19ClN2O2S/c1-3-7-15(8-4-2)18(16,17)12-6-5-10(14)9-11(12)13/h5-6,9H,3-4,7-8,14H2,1-2H3

InChI-Schlüssel

QBNYWEXIVPTKEA-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)S(=O)(=O)C1=C(C=C(C=C1)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.